Waag-3R (WAAG-3R) vs. Full-Length Aggrecan: Quantified Reduction in Assay Variability
WAAG-3R provides a defined, single-cleavage-site substrate in contrast to full-length aggrecan, which contains multiple ADAMTS-4 and ADAMTS-5 cleavage sites (including the IGD and CS-2 domains) and exhibits heterogeneous glycosylation that alters enzyme accessibility [1]. Whereas full-length aggrecan assays produce cleavage fragments requiring immunoblotting or ELISA detection with inter-assay coefficients of variation (CV) typically ranging from 15% to 30%, WAAG-3R-based FRET assays in 384-well format achieve intra-plate CV values below 10% and Z'-factor values consistently above 0.7, meeting industry standards for high-throughput screening (HTS) [2]. This reduction in variability is directly attributable to the substrate's defined molecular composition and homogeneous cleavage kinetics.
| Evidence Dimension | Assay variability (intra-plate coefficient of variation) |
|---|---|
| Target Compound Data | Intra-plate CV < 10%; Z'-factor > 0.7 (in 384-well FRET format) |
| Comparator Or Baseline | Full-length aggrecan: Inter-assay CV 15–30% (ELISA/immunoblot detection) |
| Quantified Difference | Approximately 2-fold to 3-fold reduction in assay variability |
| Conditions | Recombinant ADAMTS-4 and ADAMTS-5 FRET assays; 384-well plate format |
Why This Matters
Lower assay variability enables robust Z'-factor performance for HTS, reducing false positive and false negative rates in inhibitor screening campaigns.
- [1] Durigova M, Nagase H, Mort JS, Roughley PJ. MMPs are less efficient than ADAMTS5 in cleaving aggrecan core protein. Matrix Biol. 2011;30(2):145-153. View Source
- [2] Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73. View Source
